
Dimethyl methylmalonate
Overview
Description
Dimethyl methylmalonate is an organic compound with the molecular formula C6H10O4 . It is an ester derivative of methylmalonic acid and is commonly used in organic synthesis. This compound is a colorless liquid with a boiling point of approximately 176-177°C and a density of 1.098 g/mL at 25°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl methylmalonate can be synthesized through the alkylation of dimethyl malonate with methyl iodide or methyl bromide in the presence of a base such as sodium ethoxide . The reaction typically proceeds as follows:
CH2(CO2CH3)2+CH3I→CH3CH(CO2CH3)2+NaI
Industrial Production Methods: On an industrial scale, this compound is produced by the esterification of methylmalonic acid with methanol in the presence of an acid catalyst . This method is efficient and yields high-purity this compound.
Chemical Reactions Analysis
Enolate Formation and Alkylation
Dimethyl methylmalonate undergoes deprotonation at the α-carbon (adjacent to the ester groups) to form a resonance-stabilized enolate. This enolate participates in nucleophilic substitution (Sₙ2) reactions with alkyl halides, enabling the synthesis of branched carboxylic acids.
Key Steps:
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Enolate Generation : Treatment with a strong base (e.g., NaOEt, NaHMDS) in aprotic solvents (THF, Et₂O) forms the enolate.
-
Alkylation : The enolate reacts with primary alkyl halides to yield mono- or dialkylated products.
For example, in molybdenum-catalyzed asymmetric alkylations, sodium this compound reacts with carbonates to form enantiomerically enriched products (up to 99% ee) via retention of stereochemistry .
Reaction Conditions | Products | Yield | Stereoselectivity |
---|---|---|---|
Mo–ligand complex, NaHMDS, THF | α-substituted carboxylic acids | 85–94% | 99% ee |
Hydrolysis and Decarboxylation
The ester groups of this compound hydrolyze under basic or acidic conditions, followed by decarboxylation to yield substituted acetic acids.
Hydrolysis:
-
Monohydrolysis : Selective hydrolysis of one ester group using aqueous KOH in acetonitrile at 0–4°C produces monomethyl methylmalonate .
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Complete Hydrolysis : Strong acids or bases fully hydrolyze both esters to methylmalonic acid (HOOC-C(CH₃)H-COOH).
Decarboxylation:
Heating methylmalonic acid above 100°C induces decarboxylation, forming propionic acid derivatives via a concerted proton-transfer mechanism .
Substrate | Conditions | Product | Yield |
---|---|---|---|
This compound | 1.0 eq KOH, CH₃CN, 0–4°C | Monomethyl methylmalonate | 81–82% |
Methylmalonic acid | Heat (>100°C) | α-Methyl acetic acid | >90% |
Asymmetric Catalysis
This compound serves as a nucleophile in asymmetric catalysis. In molybdenum-mediated reactions, it retains stereochemical integrity during alkylation, enabling high enantioselectivity. For instance:
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Reaction with deuterated carbonates yields products with >99% ee when using NaHMDS in THF .
-
The enolate’s configuration remains unchanged, avoiding deuterium scrambling .
Retrograde Michael Reactions
Under strong base conditions (e.g., NaHMDS), this compound may undergo retrograde Michael reactions. Instead of forming the abnormal Michael adduct, the reaction favors elimination to regenerate the starting material or produce malonate anions .
Base | Solvent | Major Product | Notes |
---|---|---|---|
NaHMDS | THF | Retrograde elimination | No abnormal Michael adduct |
NaOEt | Et₂O | Partial abnormal adduct | Requires proton source |
Biochemical Relevance
Methylmalonate derivatives are implicated in metabolic pathways (e.g., propionate metabolism) and mitochondrial dysfunction . Though this compound itself is synthetic, its hydrolysis product (methylmalonic acid) inhibits enzymes like succinate dehydrogenase and disrupts energy production .
Scientific Research Applications
Dimethyl methylmalonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of drugs and diagnostic agents.
Industry: It is employed in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of dimethyl methylmalonate involves its ability to undergo nucleophilic substitution reactions. The ester groups can be hydrolyzed to form carboxylic acids, which can further participate in various biochemical pathways. The compound’s reactivity is primarily due to the presence of the ester groups, which can be easily transformed under appropriate conditions .
Comparison with Similar Compounds
Dimethyl malonate: Similar in structure but lacks the additional methyl group on the central carbon atom.
Diethyl methylmalonate: Similar but with ethyl groups instead of methyl groups on the ester functionalities.
Methylmalonic acid: The parent acid of dimethyl methylmalonate, lacking the ester groups.
Uniqueness: this compound is unique due to its specific reactivity and the presence of both ester groups and a methyl group on the central carbon atom. This combination makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.
Biological Activity
Dimethyl methylmalonate (DMM) is an organic compound with significant biological activity, primarily known for its role as a metabolic intermediate and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DMM, supported by relevant data tables, case studies, and research findings.
- Molecular Formula: CHO
- Molecular Weight: 146.1412 g/mol
- CAS Number: 108-59-8
- Density: 1.1 g/cm³
- Boiling Point: 177.1 °C
- Melting Point: -62 °C
This compound acts as a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme critical in the citric acid cycle. By inhibiting SDH, DMM affects mitochondrial respiration and energy production, which can have various physiological effects:
- Crossing the Blood-Brain Barrier: DMM can cross the blood-brain barrier, allowing it to influence central nervous system functions.
- Neuroprotective Effects: Research indicates that DMM reduces neuronal apoptosis, particularly following ischemic events such as cardiac arrest. In animal models, it has been shown to inhibit caspase-3 cleavage and increase hypoxia-inducible factor 1-alpha (HIF-1α) expression, contributing to neuroprotection .
Neuroprotection in Cardiac Arrest Models
A study involving Sprague-Dawley male rats demonstrated that intravenous infusion of DMM (6 mg/kg/min for 51 minutes) significantly improved return of spontaneous circulation (ROSC) and neurological performance post-cardiac arrest. Key findings included:
- Improved ROSC Rates: The administration of DMM promoted better outcomes in terms of spontaneous circulation restoration.
- Reduced Neuronal Apoptosis: At day three post-cardiac arrest, DMM treatment resulted in decreased apoptosis of hippocampal neurons.
- Oxidative Stress Reduction: The compound also reduced oxidative stress levels and inhibited excessive hyperpolarization of mitochondrial membrane potential (MMP), which is critical for neuronal survival .
Table: Summary of Biological Effects of this compound
Study Focus | Administration Method | Dosage | Key Findings |
---|---|---|---|
Cardiac Arrest Model | Intravenous infusion | 6 mg/kg/min | Improved ROSC; reduced neuronal apoptosis |
Neuroprotection | In vivo | N/A | Increased HIF-1α; decreased oxidative stress |
Toxicological Profile
The safety profile of this compound is crucial for its potential therapeutic use. Research has indicated:
- Acute Toxicity: Initial assessments suggest low acute toxicity in animal models.
- Reproductive and Developmental Toxicity: Studies are ongoing to evaluate any potential reproductive risks associated with prolonged exposure.
- Genotoxicity: Current data indicate no significant genotoxic effects under standard testing conditions .
Q & A
Basic Research Questions
Q. What are the key synthetic routes and characterization methods for dimethyl methylmalonate?
this compound is synthesized via esterification of methylmalonic acid with methanol under acidic catalysis. Purification typically involves fractional distillation or recrystallization. Characterization employs NMR (¹H/¹³C), IR spectroscopy (C=O stretch at ~1740 cm⁻¹), and GC-MS to confirm purity and structure. Physical properties such as boiling point (176–177°C) and refractive index (1.414) are critical for identifying the compound .
Q. How can this compound be distinguished from structurally similar esters (e.g., dimethyl malonate)?
Differentiation relies on pKa values (this compound: ~18 in DMSO vs. dimethyl malonate: ~15.9) and spectroscopic data . For example, ¹H NMR reveals distinct splitting patterns due to the methyl branch in this compound. Mass spectrometry further distinguishes molecular ions (m/z 146.14 for this compound vs. 132.13 for dimethyl malonate) .
Advanced Research Questions
Q. What factors influence the reactivity of this compound in palladium-catalyzed allylic alkylation?
Reactivity depends on solvent polarity , nucleophile strength , and catalyst coordination . For instance, in THF, this compound exhibits lower proton-transfer efficiency compared to dioxane due to solvent basicity. Using Pd(0) catalysts with bidentate ligands (e.g., dppe) enhances regioselectivity in allylic substitutions .
Q. How does this compound contribute to metabolic engineering in polyketide biosynthesis?
In E. coli, this compound serves as a precursor for methylmalonyl-CoA, a key extender unit in polyketide synthases. Pathway optimization involves plasmid-based expression (e.g., pCDFDuet-mce) and supplementation studies (20 mM methylmalonate increases 6-dEB titers by 3-fold). Acetate production must be monitored to avoid pathway inhibition .
Q. What computational methods are used to study the electronic properties of this compound and its intermediates?
Density Functional Theory (DFT) at the B3LYP/6-31+G* level predicts optimized geometries and electron distributions for anion radicals. Studies on hemiketal intermediates reveal stabilization via hydrogen bonding, critical for understanding decarboxylation pathways .
Q. How is this compound implicated in metabolic dysregulation during heart failure?
Elevated methylmalonate levels in HF patients correlate with anaplerotic Krebs cycle activation . Metabolomic profiling (LC-MS/MS) identifies methylmalonate as a biomarker, linking its accumulation to impaired propionate metabolism and compensatory energy production .
Q. What strategies improve regioselectivity in terminal allylic substitutions using this compound?
Ligand design (e.g., chiral phosphines) and substrate preorganization enhance Z/E selectivity. For example, Pd-catalyzed reactions with trifluoroacetate substrates achieve >90% yield and 8:1 Z/E ratios under mild conditions (25°C, 2 h) .
Q. Methodological Considerations
Properties
IUPAC Name |
dimethyl 2-methylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(5(7)9-2)6(8)10-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBPFPZTIZSOGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060564 | |
Record name | Propanedioic acid, methyl-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-02-9 | |
Record name | Dimethyl methylmalonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethyl methylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl methylmalonate | |
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Record name | Propanedioic acid, 2-methyl-, 1,3-dimethyl ester | |
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Record name | Propanedioic acid, methyl-, dimethyl ester | |
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Record name | Dimethyl methylmalonate | |
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Record name | DIMETHYL METHYLMALONATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG8ZA68IB3 | |
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Retrosynthesis Analysis
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